Tert-butyl (4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoyl)(methyl)carbamate - 2119574-94-4

Tert-butyl (4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoyl)(methyl)carbamate

Catalog Number: EVT-1725379
CAS Number: 2119574-94-4
Molecular Formula: C26H24F4N4O4S
Molecular Weight: 564.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tert-butyl (4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoyl)(methyl)carbamate, also known as compound 1005, is a hybrid molecule designed as a potential antitumor drug. [] It combines partial chemical structures of enzalutamide and suberoylanilide hydroxamic acid (SAHA). [] Compound 1005 exhibits weakened intrinsic pan-histone deacetylase inhibitor (HDACI) activities compared to SAHA. []

Synthesis Analysis

While the provided abstracts don't contain a detailed synthesis protocol for compound 1005, they highlight its design as a hybrid molecule incorporating structural elements from enzalutamide and SAHA. [] This suggests a synthesis strategy involving the coupling of fragments derived from these two parent molecules.

Mechanism of Action

Compound 1005 functions by targeting Heat Shock Protein 90 (HSP90) and the Androgen Receptor (AR) in enzalutamide-resistant prostate cancer cells. [] Unlike enzalutamide, which doesn't affect AR or HSP90 levels, compound 1005 promotes the degradation of both proteins, similar to SAHA. [] It also induces p21, a cyclin-dependent kinase inhibitor associated with cell cycle arrest and apoptosis. []

Applications

The primary application of compound 1005 lies in its potential as an antitumor agent, specifically for enzalutamide-resistant prostate cancer. [] Studies indicate that it reduces the viability of enzalutamide-resistant C4-2 prostate cancer cells with an efficacy comparable to or better than SAHA. []

4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (Compound 2-75)

    Compound Description: This compound exhibited significantly lower potency as an inhibitor of nuclear and cytosolic histone deacetylases compared to Suberoylanilide hydroxamic acid (SAHA) in both cell-free and in situ assays . It demonstrated antagonistic effects on androgen gene activation without inducing chromatin association of the androgen receptor (AR) . Notably, Compound 2-75 induced the degradation of both AR and HSP90, a chaperone protein, with potency comparable to or exceeding that of SAHA . Furthermore, it induced p21 and led to the loss of viability in enzalutamide-resistant C4-2 cells, showing comparable or superior efficacy to SAHA .

(E)-3-(4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorophenyl)-N-hydroxyacrylamide (Compound 1005)

    Compound Description: Similar to Compound 2-75, Compound 1005 displayed substantially weaker inhibitory activity against nuclear and cytosolic histone deacetylases compared to SAHA . It effectively antagonized androgen-mediated gene activation without promoting AR association with chromatin . Moreover, Compound 1005 induced the degradation of both AR and HSP90, similar to the effects observed with SAHA . It also triggered p21 expression and decreased cell viability in enzalutamide-resistant C4-2 cells, exhibiting efficacy comparable to or surpassing that of SAHA .

Enzalutamide

  • Relevance: Although not sharing a direct structural resemblance to Tert-butyl (4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoyl)(methyl)carbamate, enzalutamide holds relevance due to its therapeutic target: the androgen receptor (AR) . The research paper focuses on developing novel compounds, including the target compound, as potential treatments for enzalutamide-resistant prostate cancer . Compounds 2-75 and 1005, which share structural similarities with the target compound, demonstrated promising activity in enzalutamide-resistant C4-2 cells, suggesting that the target compound may also hold therapeutic potential in this context . The research aims to overcome enzalutamide resistance by targeting HSP90 and AR .

Suberoylanilide hydroxamic acid (SAHA)

    Compound Description: SAHA, also known as Vorinostat, is a clinically approved histone deacetylase inhibitor (HDACI) . HDACIs are a class of compounds that have garnered attention for their potential in cancer treatment . They function by inhibiting histone deacetylase enzymes, which play a crucial role in regulating gene expression .

    Relevance: While SAHA does not share direct structural similarities with Tert-butyl (4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoyl)(methyl)carbamate, it serves as a reference compound in the study due to its well-established activity as a pan-HDACI . Compounds 2-75 and 1005, which are structurally related to the target compound, were evaluated for their HDACI activity in comparison to SAHA . The study aimed to develop hybrid molecules with weakened intrinsic pan-HDACI activities compared to SAHA while specifically targeting HSP90 and AR . Despite their structural differences, the comparison to SAHA helps establish the HDACI activity profile of Compounds 2-75 and 1005 and provides insights into the structure-activity relationships within this series of compounds .

Properties

CAS Number

2119574-94-4

Product Name

Tert-butyl (4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoyl)(methyl)carbamate

IUPAC Name

tert-butyl N-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzoyl]-N-methylcarbamate

Molecular Formula

C26H24F4N4O4S

Molecular Weight

564.6 g/mol

InChI

InChI=1S/C26H24F4N4O4S/c1-24(2,3)38-23(37)32(6)20(35)17-10-9-16(12-19(17)27)34-22(39)33(21(36)25(34,4)5)15-8-7-14(13-31)18(11-15)26(28,29)30/h7-12H,1-6H3

InChI Key

LZZPFVQGJWFFRA-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N(C)C(=O)OC(C)(C)C)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N(C)C(=O)OC(C)(C)C)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.